

Unveiling the FBXO9-ATP6V1A Interaction: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: FOG9

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This guide provides a comprehensive analysis of the experimentally confirmed interaction between F-box only protein 9 (FBXO9) and V-type proton ATPase catalytic subunit A (ATP6V1A). Designed for researchers, scientists, and drug development professionals, this document objectively compares experimental data, details methodologies, and visualizes the molecular pathways involved. The evidence presented confirms that FBXO9, a substrate recognition component of the SCF ubiquitin ligase complex, directly interacts with and ubiquitinates ATP6V1A, playing a crucial role in regulating lysosomal function and cellular homeostasis.

Quantitative Data Summary

The interaction between FBXO9 and ATP6V1A has been primarily elucidated through co-immunoprecipitation and ubiquitination assays. The following table summarizes the key quantitative and qualitative findings from a pivotal study in the field.

Experimental Assay	Cell Line	Key Findings	Reference
Co-Immunoprecipitation (Co-IP)	HEK293T	Ectopically expressed FLAG-FBXO9 successfully pulled down endogenous ATP6V1A, confirming a direct or indirect interaction between the two proteins.[1]	[1]
Ubiquitination Assay	HEK293T	Ectopic expression of FBXO9 significantly increased the ubiquitination of ATP6V1A.[1] This effect was dependent on the F-box domain of FBXO9, which is essential for its function within the SCF complex.[1]	[1]
Functional Consequence	Lung Cancer Cells	FBXO9-mediated ubiquitination of ATP6V1A leads to its interaction with the chaperone HSPA8 and sequestration in the cytoplasm.[1][2] This prevents the assembly of the functional V-ATPase complex, resulting in reduced vesicular acidification.[1][2]	[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments that have confirmed the FBXO9-ATP6V1A interaction.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol outlines the steps to verify the interaction between FBXO9 and ATP6V1A in a cellular context.

Objective: To immunoprecipitate an FBXO9-ATP6V1A complex from cell lysates.

Materials:

- HEK293T cells
- Plasmids: FLAG-tagged FBXO9 and HA-tagged ATP6V1A
- Lipofectamine 2000 for transfection
- NP40 lysis buffer (supplemented with protease inhibitors)
- Anti-FLAG M2 magnetic beads
- TBST buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20)
- SDS-PAGE and Western blotting reagents
- Antibodies: anti-FLAG, anti-HA, and anti-ATP6V1A

Procedure:

- **Cell Culture and Transfection:** Culture HEK293T cells to ~80% confluency. Co-transfect the cells with FLAG-FBXO9 and HA-ATP6V1A plasmids using Lipofectamine 2000 according to the manufacturer's instructions. For endogenous IP, transfect only with FLAG-FBXO9.
- **Cell Lysis:** After 24-48 hours post-transfection, wash the cells with ice-cold PBS and lyse them with NP40 lysis buffer.

- Immunoprecipitation:
 - Pre-clear the cell lysates by centrifugation.
 - Incubate the supernatant with anti-FLAG M2 magnetic beads for 1-2 hours at 4°C with gentle rotation.
 - Wash the beads five times with TBST buffer to remove non-specific binding.
- Elution and Western Blotting:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with anti-HA or anti-ATP6V1A antibodies to detect the co-precipitated protein. Use an anti-FLAG antibody to confirm the immunoprecipitation of the bait protein.

In Vivo Ubiquitination Assay Protocol

This protocol is designed to determine if FBXO9 mediates the ubiquitination of ATP6V1A.

Objective: To detect the ubiquitination of ATP6V1A in the presence of FBXO9.

Materials:

- HEK293T cells
- Plasmids: HA-tagged ATP6V1A, FLAG-tagged FBXO9, and His-tagged Ubiquitin
- Transfection reagent
- Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
- Ni-NTA agarose beads
- Wash buffers with increasing concentrations of imidazole

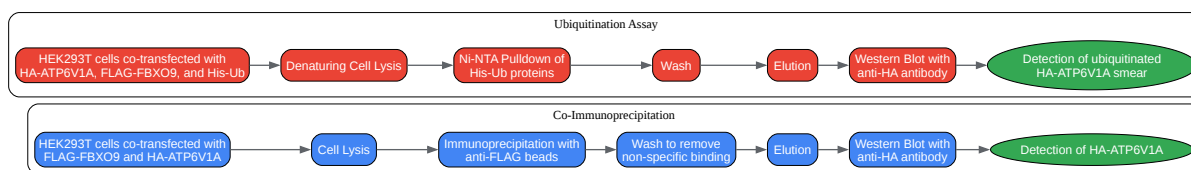
- SDS-PAGE and Western blotting reagents
- Antibodies: anti-HA, anti-FLAG

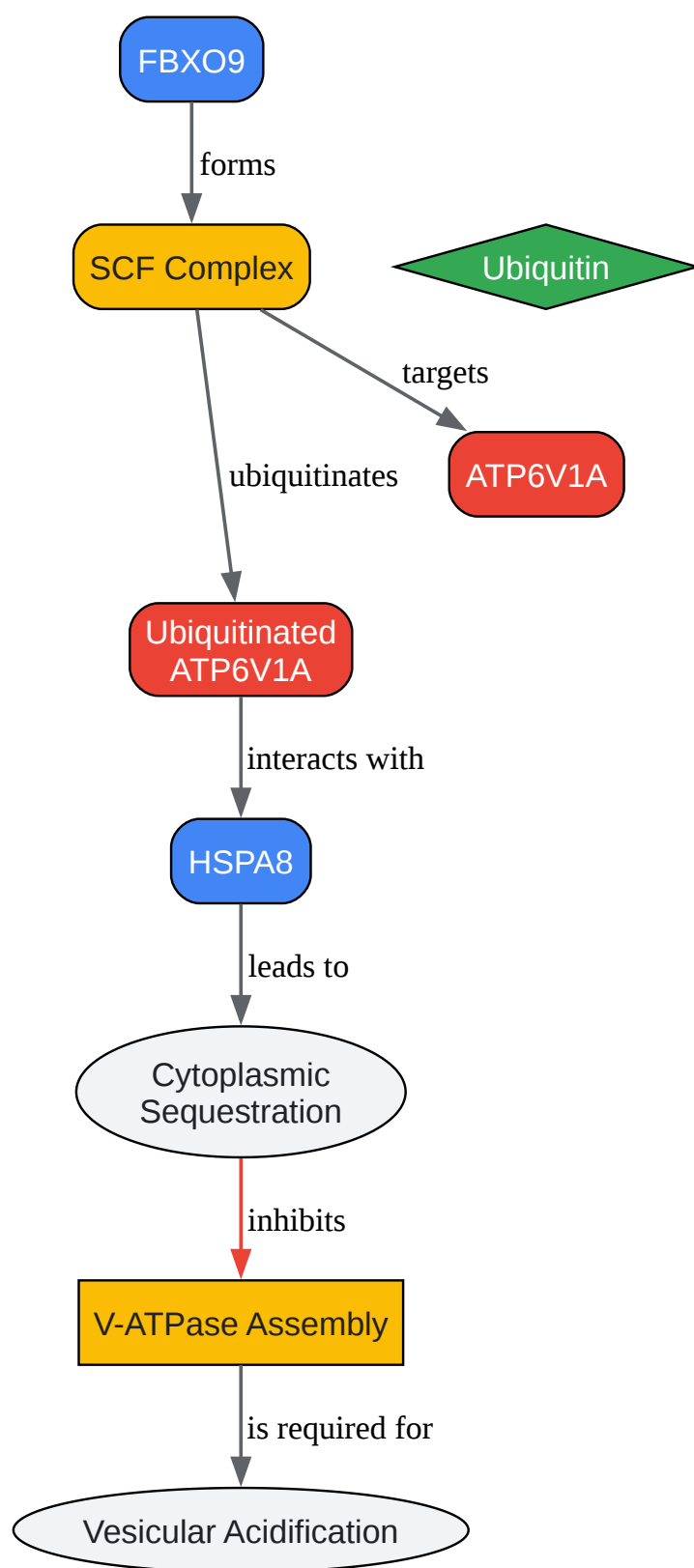
Procedure:

- Cell Culture and Transfection: Co-transfect HEK293T cells with HA-ATP6V1A, FLAG-FBXO9, and His-Ubiquitin plasmids.
- Cell Lysis: After 24-48 hours, lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions while preserving the covalent ubiquitin linkage.
- Purification of Ubiquitinated Proteins:
 - Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Elution and Western Blotting:
 - Elute the ubiquitinated proteins from the beads.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with an anti-HA antibody to detect ubiquitinated ATP6V1A, which will appear as a high-molecular-weight smear. Probe with an anti-FLAG antibody to confirm the expression of FBXO9 in the whole-cell lysate.

Visualizing the Molecular Interaction and Pathways

Graphical representations are essential for understanding the complex relationships in cellular signaling. The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway involving FBXO9 and ATP6V1A.





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